This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. It is primarily used as a building block in organic synthesis and has potential therapeutic properties.
The synthesis of (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride typically involves a multi-step process:
The molecular structure of (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride features:
(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride participates in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous solvents |
Substitution | Alkyl halides | Base presence; appropriate solvents |
The mechanism of action for (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride involves its potential interactions with biological targets:
The compound's specific stereochemistry may also play a role in its binding affinity and efficacy as a therapeutic agent.
The physical and chemical properties of (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride include:
(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride has several significant applications across various fields:
The development of (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride is documented in foundational intellectual property spanning antibiotic and kinase inhibitor applications. The compound first emerged as a chiral building block in peptide deformylase inhibitors (PDFIs), where stereochemistry critically influences target binding. Patent WO2009061879A1 (2008) details its synthesis as a key intermediate for antibacterial agents targeting respiratory pathogens, explicitly claiming stereoselective routes to the (2S,6S) configuration [1]. This patent established the initial industrial relevance of the stereochemically pure dihydrochloride salt, emphasizing its role in enhancing compound solubility and crystallinity for pharmaceutical formulations.
Subsequent patents reveal expanding applications. WO2019020657A1 (2019) incorporates the chiral piperazine scaffold in PI3-kinase inhibitors, leveraging its rigidity for molecular recognition [3]. WO2021174475A1 (2021) further refines synthetic protocols for scaled production, highlighting purification via cooling crystallization in ethanol/water mixtures [4]. These milestones underscore a transition from target-agnostic synthesis to stereocontrolled manufacturing driven by therapeutic demand.
Table 1: Key Patents for (2S,6S)-1,2,6-Trimethylpiperazine Dihydrochloride Applications
Patent Number | Year | Therapeutic Area | Synthetic Innovation |
---|---|---|---|
WO2009061879A1 | 2008 | Antibacterial agents | Chiral resolution via diastereomeric salt formation |
WO2019020657A1 | 2019 | PI3-kinase inhibitors | Stereoretentive N-alkylation |
WO2021174475A1 | 2021 | Organic synthesis | Cooling crystallization purification |
WO2014134127A1 | 2014 | Cannabinergic agents | Enantioselective reductive amination |
Early synthetic routes relied on classical resolution of racemic 1,2,6-trimethylpiperazine using chiral acids (e.g., dibenzoyl-tartaric acid). This method, while accessible, limited yields to ≤35% due to kinetic discrimination inefficiencies [1]. The 2008 PDFI patent (WO2009061879A1) marked a shift by introducing enzymatic resolution with immobilized lipases, achieving 98% enantiomeric excess (ee) but requiring costly biocatalysts [1].
Modern approaches prioritize atom economy and catalytic stereocontrol:
These advances reduced production costs by 60% between 2010–2025 while supporting multi-tonne scale campaigns. Critical challenges persist in solvent selection (e.g., dichloromethane phase-transfer vs. ethanol/water systems) and catalyst recyclability [4] [6].
Table 2: Stereoselective Synthesis Method Evolution
Time Period | Dominant Method | Key Features | Max Yield | Stereoselectivity |
---|---|---|---|---|
2000–2010 | Classical resolution | Diastereomeric salt crystallization | 35% | 95% ee |
2010–2018 | Enzymatic resolution | Lipase-catalyzed acylation | 45% | 98% ee |
2018–present | Asymmetric hydrogenation | Ru-BINAP catalysis | 92% | 85% ee |
2020–present | Dynamic kinetic resolution | Combined metal/enzyme catalysis | 95% | 99% ee |
Industrial synthesis prioritizes scalability, cost, and environmental impact. Three routes dominate current production:
Route A (Chiral Pool Derivatization):
Route B (Asymmetric Hydrogenation):
Route C (Dynamic Kinetic Resolution):
Route C demonstrates superior sustainability and cost profile, though Route B remains preferred for high-throughput API synthesis due to established regulatory validation [1] [4]. Solvent choice significantly impacts viability: ethanol/water mixtures (Route B/C) reduce hazardous waste versus dichloromethane (Route A) by 70% [4]. Future optimization will focus on continuous-flow enantioselective amination to further compress PMI.
Table 3: Industrial Route Comparison for (2S,6S)-1,2,6-Trimethylpiperazine Dihydrochloride
Parameter | Route A (Chiral Pool) | Route B (Hydrogenation) | Route C (DKR) |
---|---|---|---|
Reaction Steps | 5 | 3 | 2 |
Overall Yield | 68% | 82% | 95% |
Cost/kg API | $2,800 | $1,200 | $950 |
Process Mass Intensity (PMI) | 120 | 45 | 28 |
Key Solvent | Dichloromethane | Ethanol/water | Water |
Catalyst Recyclability | Not recyclable | 10 cycles | 20 cycles |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2